molecular formula C21H28N4 B12537876 2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine CAS No. 671782-47-1

2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine

Cat. No.: B12537876
CAS No.: 671782-47-1
M. Wt: 336.5 g/mol
InChI Key: PBFOWZUDROEULR-UHFFFAOYSA-N
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Description

2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine is a complex organic compound with a unique structure that includes multiple methyl and propyl groups attached to a pyridoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine typically involves multi-step organic reactions. The process begins with the preparation of the pyridoquinoline core, followed by the introduction of methyl and propyl groups through alkylation reactions. Common reagents used in these steps include alkyl halides and strong bases such as sodium hydride or potassium tert-butoxide. The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Alkyl halides, acyl chlorides, strong bases or acids.

Major Products

The major products formed from these reactions include various quinoline derivatives, reduced forms of the compound, and substituted pyridoquinoline compounds.

Scientific Research Applications

2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpyridine: A simpler compound with similar methyl groups but lacking the complex pyridoquinoline structure.

    3,7-Dimethyl-4,6-dipropylpyrido[3,2-g]quinoline-2,5,8,10(1H,9H)-tetrone: Another pyridoquinoline derivative with different functional groups.

Uniqueness

2,8,10-Trimethyl-N~4~,N~6~-dipropylpyrido[3,2-g]quinoline-4,6-diamine is unique due to its specific arrangement of methyl and propyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

671782-47-1

Molecular Formula

C21H28N4

Molecular Weight

336.5 g/mol

IUPAC Name

2,8,10-trimethyl-4-N,6-N-dipropylpyrido[3,2-g]quinoline-4,6-diamine

InChI

InChI=1S/C21H28N4/c1-6-8-22-18-10-13(3)24-20-15(5)21-17(12-16(18)20)19(23-9-7-2)11-14(4)25-21/h10-12H,6-9H2,1-5H3,(H,22,24)(H,23,25)

InChI Key

PBFOWZUDROEULR-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC(=NC2=C(C3=NC(=CC(=C3C=C12)NCCC)C)C)C

Origin of Product

United States

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